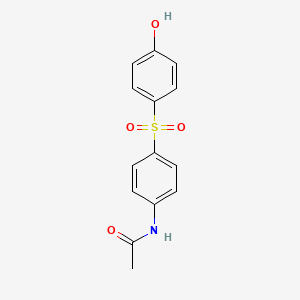
N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains a sulfonyl group attached to a phenyl ring, which is further connected to another phenyl ring with a hydroxyl group and an acetamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a quinone derivative, while reduction of the sulfonyl group may produce a sulfide compound.
Scientific Research Applications
N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetamide groups play a crucial role in binding to these targets, leading to the inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
4-(4-hydroxyphenyl)sulfonylphenol: A compound with similar structural features but different functional groups, leading to distinct chemical properties and applications.
Uniqueness
N-(4-((4-Hydroxyphenyl)sulfonyl)phenyl)acetamide is unique due to the presence of both sulfonyl and acetamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
857621-84-2 |
|---|---|
Molecular Formula |
C₁₄H₁₃NO₄S |
Molecular Weight |
291.32 |
Synonyms |
N-[4-[(4-Hydroxyphenyl)sulfonyl]phenyl]-acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[[(2,2,2-Trifluoroethyl)amino]carbonyl]-9H-fluorene-9-butanoicAcid](/img/structure/B1145134.png)

